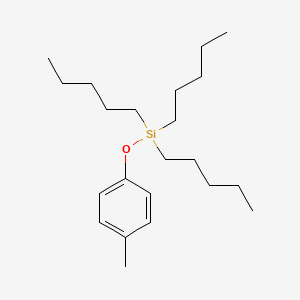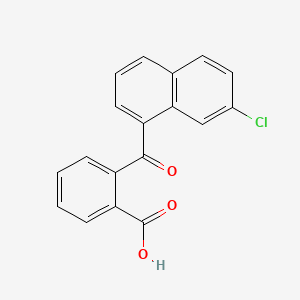
1-(Cyclopropylmethyl)-6-methoxy-4-(thiophen-2-yl)quinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-6-methoxy-4-(thiophen-2-yl)quinazolin-2(1H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-(Cyclopropylmethyl)-6-methoxy-4-(thiophen-2-yl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and thiophene derivatives.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the quinazolinone core.
Substitution: The thiophene moiety is introduced through a substitution reaction.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group.
Cyclopropylmethylation: Finally, the cyclopropylmethyl group is added through an alkylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(Cyclopropylmethyl)-6-methoxy-4-(thiophen-2-yl)quinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, which can be useful for studying its structure and reactivity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-6-methoxy-4-(thiophen-2-yl)quinazolin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-6-methoxy-4-(thiophen-2-yl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(Cyclopropylmethyl)-6-methoxy-4-(thiophen-2-yl)quinazolin-2(1H)-one can be compared with other quinazolinone derivatives, such as:
1-(Cyclopropylmethyl)-6-methoxy-4-(phenyl)quinazolin-2(1H)-one: Similar structure but with a phenyl group instead of a thiophene group.
1-(Cyclopropylmethyl)-6-methoxy-4-(pyridin-2-yl)quinazolin-2(1H)-one: Similar structure but with a pyridine group instead of a thiophene group.
1-(Cyclopropylmethyl)-6-methoxy-4-(furan-2-yl)quinazolin-2(1H)-one: Similar structure but with a furan group instead of a thiophene group.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Propiedades
Número CAS |
59253-50-8 |
|---|---|
Fórmula molecular |
C17H16N2O2S |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-6-methoxy-4-thiophen-2-ylquinazolin-2-one |
InChI |
InChI=1S/C17H16N2O2S/c1-21-12-6-7-14-13(9-12)16(15-3-2-8-22-15)18-17(20)19(14)10-11-4-5-11/h2-3,6-9,11H,4-5,10H2,1H3 |
Clave InChI |
DOVHLNDWVSRBMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C(=O)N=C2C3=CC=CS3)CC4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)




![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)

![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)



![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)


